![molecular formula C15H9N5O7 B13960004 6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one CAS No. 63319-33-5](/img/structure/B13960004.png)
6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide typically involves a multi-step process. The initial step often includes the nitration of a phenol derivative to introduce nitro groups. This is followed by an azo coupling reaction, where the nitrophenol derivative reacts with 8-hydroxyquinoline under specific conditions to form the azo compound. The final step involves the oxidation of the hydroxyquinoline moiety to form the 1-oxide derivative .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions due to its ability to form stable complexes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide involves its interaction with specific molecular targets. The azo and quinoline groups allow it to bind to metal ions and biological macromolecules, influencing their activity. This binding can inhibit or activate enzymes, alter protein conformation, and affect cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide include other azo dyes and quinoline derivatives. For example:
Azo dyes: Compounds like methyl orange and Congo red share the azo functional group and are used in similar applications.
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and its derivatives are used in metal ion detection and as antimicrobial agents.
What sets 5-[(2-Hydroxy-3,5-dinitrophenyl)azo]-8-hydroxyquinoline 1-oxide apart is its unique combination of functional groups, which provides a distinct set of chemical properties and applications .
Propriétés
Numéro CAS |
63319-33-5 |
|---|---|
Formule moléculaire |
C15H9N5O7 |
Poids moléculaire |
371.26 g/mol |
Nom IUPAC |
6-[(1,8-dihydroxyquinolin-5-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H9N5O7/c21-13-4-3-10(9-2-1-5-18(23)14(9)13)16-17-11-6-8(19(24)25)7-12(15(11)22)20(26)27/h1-7,21,23H |
Clé InChI |
FSIHSOKWAJPLSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=C(C=CC(=NN=C3C=C(C=C(C3=O)[N+](=O)[O-])[N+](=O)[O-])C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
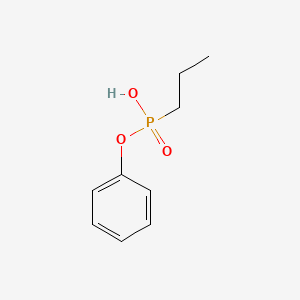
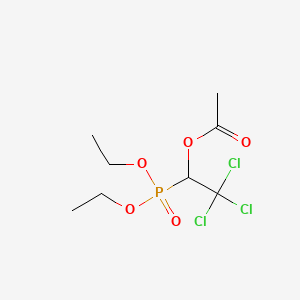
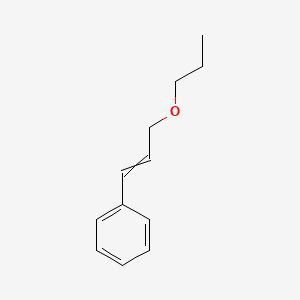

![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)
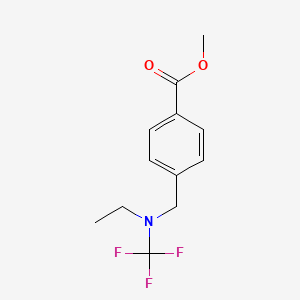

![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
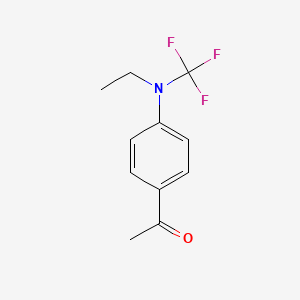
![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)
